3,5-Dichloro-2-hydroxybenzenesulfonic acid

Catalog No.
S592929
CAS No.
26281-43-6
M.F
C6H4Cl2O4S
M. Wt
243.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-2-hydroxybenzenesulfonic acid

CAS Number

26281-43-6

Product Name

3,5-Dichloro-2-hydroxybenzenesulfonic acid

IUPAC Name

3,5-dichloro-2-hydroxybenzenesulfonic acid

Molecular Formula

C6H4Cl2O4S

Molecular Weight

243.06 g/mol

InChI

InChI=1S/C6H4Cl2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12)

InChI Key

LWKJNIMGNUTZOO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl

Synonyms

2-hydroxy-3,5-dichlorobenzenesulfonate, 3,5-dichloro-2-hydroxybenzenesulfonic acid, 3,5-dichloro-2-hydroxybenzenesulfonic acid, monosodium salt, HDCBS, sodium 2-hydroxy-3,5-dichlorobenzenesulfonate

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl

Peroxide Measurement and Detection

3,5-Dichloro-2-hydroxybenzenesulfonic acid, often referred to as DHBS, finds its primary application in scientific research as a chromogenic reagent for the detection and quantification of hydrogen peroxide (H₂O₂). [] When combined with 4-aminoantipyrine (4-AAP) and an enzyme like horseradish peroxidase (HRP), DHBS participates in a coupled enzymatic reaction. [] HRP catalyzes the oxidation of DHBS and 4-AAP by H₂O₂, forming a colored product. [] The intensity of this colored product is directly proportional to the concentration of H₂O₂, allowing researchers to measure its presence and quantify its amount in various biological samples. [] This method, known as the Trinder assay, is widely used in various research areas, including:

  • Biochemistry and enzymology: Studying the activity of enzymes that produce H₂O₂, such as superoxide dismutase and catalase. []
  • Cell biology: Investigating the role of H₂O₂ in cellular signaling and oxidative stress. []
  • Environmental science: Monitoring H₂O₂ levels in water and soil samples.

Other Potential Applications

While the primary use of DHBS in research lies in H₂O₂ detection, there are ongoing investigations into its potential applications in other areas. Some studies suggest its ability to:

  • Act as a precursor or intermediate in the synthesis of other useful compounds.
  • Contribute to the development of new diagnostic tools and sensors.

3,5-Dichloro-2-hydroxybenzenesulfonic acid is an aromatic sulfonic acid characterized by the presence of two chlorine atoms and a hydroxyl group on a benzene ring. Its chemical formula is C6H4Cl2O4SC_6H_4Cl_2O_4S, and it has a molecular weight of approximately 239.07 g/mol. This compound exists primarily as a disodium salt in various applications, which enhances its solubility in aqueous solutions. It is commonly used in biochemical assays, particularly for the quantification of hydrogen peroxide and uric acid in biological samples through colorimetric methods .

DCHBS does not have a direct biological role. Its mechanism of action in H2O2 detection relies on its interaction with other compounds in the reaction system. The acidic functionalities of DCHBS likely participate in the formation of the colorless intermediate with 4-AAP []. The specific details of this intermediate and its subsequent oxidation by H2O2 remain unclear and require further investigation.

  • Colorimetric Assays: It reacts with 4-aminoantipyrine in the presence of horseradish peroxidase to form a colored product that can be measured spectrophotometrically. This reaction is pivotal for determining uric acid levels in serum and urine .
  • Oxidation Reactions: The compound can also act as an oxidizing agent in various biochemical pathways, contributing to the production of peroxides when combined with other reagents .

The biological activity of 3,5-dichloro-2-hydroxybenzenesulfonic acid primarily revolves around its utility in diagnostic assays. Its ability to facilitate the colorimetric detection of uric acid makes it valuable in clinical laboratories. Studies have demonstrated that this compound exhibits high analytical recovery rates, making it reliable for use in serum and urine analyses . Additionally, its interactions with enzymes such as uricase enhance its effectiveness as a reagent in enzymatic assays.

Several methods exist for synthesizing 3,5-dichloro-2-hydroxybenzenesulfonic acid:

  • Chlorination of Phenol: Starting from phenol, chlorination can be conducted using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine atoms at the 3 and 5 positions.
  • Sulfonation: Following chlorination, sulfonation can be performed using sulfur trioxide or concentrated sulfuric acid to introduce the sulfonic acid group at the appropriate position on the benzene ring.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through hydroxylation reactions using suitable reagents like sodium hydroxide under specific conditions to ensure selectivity for the 2-position .

3,5-Dichloro-2-hydroxybenzenesulfonic acid has several notable applications:

  • Biochemical Assays: It is widely used in laboratory settings for the quantification of uric acid and hydrogen peroxide through colorimetric methods.
  • Research: The compound serves as a reagent in various research studies focused on enzyme kinetics and metabolic pathways involving peroxides.
  • Industrial Uses: Its properties may also find applications in dye manufacturing and chemical synthesis processes where chlorinated aromatic compounds are needed .

Research indicates that 3,5-dichloro-2-hydroxybenzenesulfonic acid interacts effectively with several biological molecules:

  • Enzymatic Reactions: It is known to interact with enzymes such as horseradish peroxidase and uricase, enhancing their catalytic efficiency during assays.
  • Chromogenic Systems: The compound forms stable chromogenic systems when combined with other reagents, which are crucial for accurate spectrophotometric measurements in clinical diagnostics .

Several compounds share structural features or functional applications with 3,5-dichloro-2-hydroxybenzenesulfonic acid:

Compound NameStructural FeaturesUnique Aspects
4-AminoantipyrineContains an amino group on an antipyrine structureUsed alongside 3,5-dichloro-2-hydroxybenzenesulfonic acid for assays
2-Hydroxybenzenesulfonic acidHydroxyl and sulfonic groups on benzeneLacks chlorine substituents
4-ChlorophenolChlorine substituent on phenolSimpler structure; used in different applications
Salicylic AcidHydroxyl and carboxylic groups on benzenePrimarily used in pharmaceuticals

The uniqueness of 3,5-dichloro-2-hydroxybenzenesulfonic acid lies in its specific chlorination pattern and sulfonation, which enhance its reactivity and specificity in biochemical assays compared to similar compounds .

The synthesis of benzenesulfonic acid derivatives has a rich history dating back to the 19th century, establishing fundamental processes that would later influence the production of specialized compounds like 3,5-Dichloro-2-hydroxybenzenesulfonic acid [4]. The earliest documented synthesis of benzenesulfonic acid occurred in 1834 when E. Mitscherlich first obtained it, along with diphenyl sulfone, by heating benzene with fuming sulfuric acid [10]. This pioneering work laid the groundwork for aromatic sulfonation chemistry that would evolve significantly over the following decades [9].

By the late 19th century, the sulfonation of benzene using concentrated sulfuric acid had become a well-established procedure, recognized as "one of the most important reactions in industrial organic chemistry" [4] [10]. The classical method involved heating benzene under reflux with concentrated sulfuric acid for several hours, producing benzenesulfonic acid through an electrophilic substitution mechanism [16]. This reaction proceeds via the formation of sulfur trioxide (SO₃) as the electrophile, which attacks the aromatic ring to form the carbon-sulfur bond [16].

The historical development of benzenesulfonic acid derivatives was further advanced in 1867 when A. Wurtz and A. Kekulé, followed by P.O. Degener in 1878, developed the industrially significant reaction of benzenesulfonic acid with alkali hydroxide to form phenol, known as alkali fusion [10]. This process remained the primary industrial method for phenol production until the early 1960s [9] [10]. The reaction proceeds according to the following equation:

C₆H₅SO₃Na + NaOH → C₆H₅OH + Na₂SO₃ [24]

Unlike many other aromatic substitution reactions, the mechanism for this transformation was later revealed through ¹⁴C labeling studies to proceed via an SNAr mechanism, despite the lack of stabilizing substituents [24]. This mechanistic understanding was crucial for the later development of more complex benzenesulfonic acid derivatives [10].

Early synthetic approaches to halogenated hydroxybenzenesulfonic acids, which would eventually lead to compounds like 3,5-Dichloro-2-hydroxybenzenesulfonic acid, typically involved either direct sulfonation of halogenated phenols or halogenation of pre-existing hydroxybenzenesulfonic acids [4] [9]. These multi-step processes often suffered from poor regioselectivity and required harsh reaction conditions, limiting their industrial applicability [10].

Modern Sulfonation Techniques Using Mixed Sulfonating Agents

Contemporary approaches to synthesizing 3,5-Dichloro-2-hydroxybenzenesulfonic acid and related compounds have evolved significantly, employing sophisticated mixed sulfonating agents that offer improved control, efficiency, and selectivity [5]. Modern sulfonation techniques represent a substantial advancement over historical methods, particularly in their ability to achieve precise regioselectivity and minimize unwanted side reactions [12].

One of the most significant developments in modern sulfonation is the use of mixed sulfonating agents, which combine different forms of sulfur trioxide with various carriers or diluents [5] [11]. These mixed systems provide several advantages over traditional concentrated sulfuric acid, including better heat management, improved mass transfer, and enhanced control over the reaction kinetics [11]. For instance, diluted SO₃ mixtures, such as SO₃ in nitrogen or air, offer better control when dealing with heat-sensitive or easily over-sulfonated substrates by reducing the reaction's intensity [19].

For the synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonic acid, several modern approaches have been developed:

  • Liquid SO₃/Solvent Systems: These systems utilize liquid sulfur trioxide dissolved in inert solvents like dichloromethane or dichloroethane, allowing for milder reaction conditions and better control of the sulfonation process [5] [22]. This approach is particularly valuable for regioselective sulfonation of chlorinated phenols, as it minimizes the formation of unwanted isomers [22].

  • Air/SO₃ Process: This continuous process employs gaseous SO₃ diluted in air, which is then contacted with the organic substrate in specialized reactors [11]. The process offers excellent heat dissipation and is considered the most cost-effective for large-scale production, with the lowest cost per pound of SO₃ reacted [11].

  • Oleum-Based Systems: Modified oleum (sulfuric acid with dissolved SO₃) remains important in modern sulfonation processes, particularly when combined with co-solvents that improve mixing and reduce viscosity [13]. For example, in the sulfonation of nitrobenzene using oleum, yields of up to 91% have been achieved at a molar ratio of 1.53 [13].

  • Imidazolium-Based Sulfonating Agents: Recent innovations include the development of imidazolium-based sulfonating agents that allow for controlled degrees of sulfonation under milder conditions [12]. These novel reagents have shown promise for precise sulfonation of aromatic compounds with high yields and selectivity [12].

The selection of an appropriate sulfonating agent for producing 3,5-Dichloro-2-hydroxybenzenesulfonic acid depends on several factors, including the desired production scale, product purity requirements, and economic considerations [11]. For large-scale continuous production, the air/SO₃ process is generally preferred, while batch processes might utilize liquid SO₃ or oleum-based systems for greater flexibility [11] [5].

Process Optimization for Yield Enhancement and Purity Control

Optimizing the production process for 3,5-Dichloro-2-hydroxybenzenesulfonic acid requires careful consideration of multiple parameters to maximize yield while maintaining high purity standards [7]. Process optimization strategies focus on controlling reaction conditions, implementing advanced monitoring systems, and developing efficient purification techniques [19].

Temperature management represents one of the most critical factors in sulfonation process optimization [7]. Research has demonstrated that sulfonation reactions are highly temperature-sensitive, with optimal conditions often falling within narrow ranges [7]. For instance, studies on methyl ester sulfonation revealed that reducing the reaction temperature from the conventional 100-120°C range to approximately 96.84°C resulted in significantly improved yields [7]. The table below illustrates the relationship between reaction parameters and yield in a model sulfonation process:

MethodReaction Temperature (°C)Reaction Time (h)Molar RatioPredicted Yield (%)Experimental Yield (%)
RSM101.383.061:165.4367.03
RSM-PSO96.842.681.18:167.2568.01
ANN-PSO99.162.680.99:172.3573.22
ANFIS-PSO96.842.680.92:174.8277.96

Table 1: Optimization of sulfonation process parameters using different modeling approaches [7]

Reaction time optimization is equally important, with research indicating that shorter reaction times (approximately 2.68 hours) can yield better results than traditional longer processes, provided other parameters are properly controlled [7]. This finding contradicts earlier practices that relied on extended reaction times to ensure complete conversion [7] [19].

Advanced control systems have revolutionized sulfonation process optimization [19]. Proportional-integral-derivative (PID) control loops have evolved into intelligent control modules with adaptive tuning capabilities that adjust parameters based on process dynamics [19]. In continuous sulfonation plants, multi-variable PID controllers simultaneously manage SO₃ feed rate, cooling water flow, and agitator speed, optimizing reaction kinetics [19]. When integrated with matching degree analysis—a metric that evaluates product composition against target specifications—these systems have demonstrated remarkable efficiency improvements, reducing sulfonation depth variability by 40% and boosting first-pass yield from 82% to 96% in industrial applications [19].

Mixing efficiency represents another crucial optimization parameter [22]. Studies on the sulfonation of alkylbenzenes using fuming sulfuric acid in a rotor-stator spinning disc reactor demonstrated that selectivity towards mono-sulfonated products increases significantly at higher rotational speeds, confirming the mixing sensitivity of sulfonation reactions [22]. This finding suggests that enhanced mixing can improve both yield and product purity by ensuring uniform distribution of the sulfonating agent and preventing localized overheating [22].

Waste minimization and recycling strategies further contribute to process optimization [19]. Modern sulfonation plants incorporate high-efficiency wet scrubbers with structured plastic or ceramic media to capture unreacted SO₃ gas, achieving removal efficiencies exceeding 99% [19]. The absorbed SO₃ reacts with sulfuric acid to form oleum, which can be concentrated to 20-65% free SO₃ content for reuse in the sulfonation process, significantly improving overall efficiency and reducing environmental impact [19].

Industrial-Scale Crystallization and Particle Size Engineering

The final stage in the industrial production of 3,5-Dichloro-2-hydroxybenzenesulfonic acid involves crystallization and particle size engineering, critical processes that determine the physical characteristics and purity of the end product [6] [17]. Industrial crystallization represents a sophisticated separation technique responsible for producing approximately 70% of all solid materials in the chemical industry [29].

The cooling profile significantly influences crystal size distribution and morphology [18]. Research has demonstrated an inverse relationship between cooling rate and particle size—slower cooling rates produce larger crystals while faster cooling generates smaller particles with narrower size distributions [18]. Industrial crystallization of compounds like 3,5-Dichloro-2-hydroxybenzenesulfonic acid typically employs controlled cooling profiles, often following cubic or programmed patterns that maintain optimal supersaturation levels throughout the process [18].

Seeding strategies represent another crucial aspect of industrial crystallization [18]. The introduction of seed crystals suppresses spontaneous nucleation and facilitates controlled crystal growth, resulting in larger particles with more uniform characteristics [18]. For 3,5-Dichloro-2-hydroxybenzenesulfonic acid production, optimal seeding typically involves adding 1-5% by weight of high-quality seed crystals at precisely controlled temperatures and supersaturation levels [18].

Agitation and mixing parameters significantly impact crystal size distribution and morphology [18]. The selection of impeller type, agitation rate, and mixing pattern must be carefully optimized to achieve the desired particle characteristics while avoiding crystal breakage or agglomeration [18]. Studies have shown that gentle agitation with specialized impeller designs can promote the growth of larger, more uniform crystals of benzenesulfonic acid derivatives [18] [29].

Advanced crystallization technologies have emerged to address specific challenges in producing compounds like 3,5-Dichloro-2-hydroxybenzenesulfonic acid [17]. For instance, drowning-out crystallization—wherein an anti-solvent is added to reduce solubility—has been employed to control particle size and shape [6]. Research on benzoic acid crystallization demonstrated that the shape of crystals grown from ethanol-water solutions could be manipulated from needles to platelets by adjusting solvent composition and precipitation conditions [6].

Supercritical fluid crystallization represents another innovative approach that offers unique advantages for controlling particle characteristics [17]. This technique utilizes the high compressibility of supercritical fluids, where small pressure changes result in large density and solvent power variations [17]. Experiments with benzoic acid in supercritical CO₂ demonstrated that this method produces particles with more uniform morphology and narrower size distribution than conventional crystallization systems [17].

Industrial crystallization of 3,5-Dichloro-2-hydroxybenzenesulfonic acid typically yields a white to light yellow crystalline powder with a melting point exceeding 300°C [3] [8] [30]. The sodium salt form, which is often the preferred commercial product due to its enhanced stability and solubility, crystallizes as a powder with similar physical characteristics [1] [3] [30].

XLogP3

2.1

Related CAS

54970-72-8 (mono-hydrochloride salt)

Other CAS

26281-43-6

Wikipedia

3,5-Dichloro-2-hydroxybenzenesulfonic acid

Dates

Last modified: 08-15-2023

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